![molecular formula C28H14Cl4N4O3S4 B2571370 N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide CAS No. 392251-84-2](/img/structure/B2571370.png)
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide is a useful research compound. Its molecular formula is C28H14Cl4N4O3S4 and its molecular weight is 724.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Agents
- Synthesis for Antimicrobial Activity: Compounds similar to N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide have been synthesized and evaluated for antimicrobial properties. These compounds demonstrated significant activity against various bacterial and fungal strains, some showing higher efficacy than reference drugs (Bikobo et al., 2017).
Anticancer Activity
- Design and Evaluation for Anticancer Properties: Similar compounds have been designed and synthesized to test their anticancer activity. They have been evaluated against various cancer cell lines, with some derivatives showing higher anticancer activities than reference drugs (Ravinaik et al., 2021).
Synthesis of Derivatives
- Derivative Synthesis for Biological Activity: The synthesis of various derivatives of compounds like this compound has been conducted, showcasing a range of biological activities. These include antimicrobial, antifungal, and antituberculosis properties (Sharma et al., 2012).
Photophysical and Thermal Properties
- Study of Physical Properties: Research has also been done on the photophysical and thermal properties of similar compounds. These studies are crucial for understanding the stability and behavior of these compounds in different environments (Padalkar et al., 2014).
Antileukemic Agents
- Evaluation as Antileukemic Agents: Some derivatives have been evaluated for their in vitro activity as antileukemic agents, showing selective cytotoxicity against tumor cell lines (Brém et al., 2017).
Diuretic Activity
- In Vivo Diuretic Activity Studies: Research includes synthesis and in vivo testing for diuretic activity. Certain derivatives have shown promise as diuretic agents (Yar & Ansari, 2009).
Docking Studies
- Molecular Docking Studies: Some studies involve molecular docking to predict the interaction and behavior of these compounds at the molecular level. This can provide insights into potential therapeutic applications (Talupur et al., 2021).
Spectroscopic Properties and Antipathogenic Activity
- Spectroscopic Analysis for Antipathogenic Activity: The spectroscopic properties of similar compounds have been characterized, and their antipathogenic activities have been evaluated. This includes activity against bacterial cells in free and adherent states (Limban et al., 2011).
Propiedades
IUPAC Name |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-[4-[[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]carbamoyl]phenoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H14Cl4N4O3S4/c29-21-9-17(23(31)42-21)19-11-40-27(33-19)35-25(37)13-1-5-15(6-2-13)39-16-7-3-14(4-8-16)26(38)36-28-34-20(12-41-28)18-10-22(30)43-24(18)32/h1-12H,(H,33,35,37)(H,34,36,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXKJUMKGAZGFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl)OC4=CC=C(C=C4)C(=O)NC5=NC(=CS5)C6=C(SC(=C6)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H14Cl4N4O3S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
724.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3,3-Difluorocyclobutyl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2571287.png)

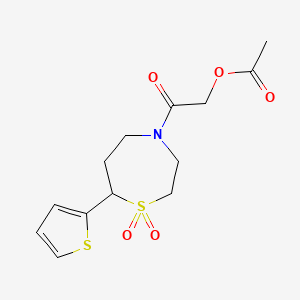
![N-(3-chlorophenyl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2571290.png)


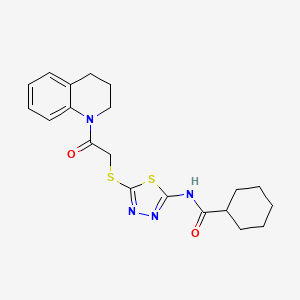
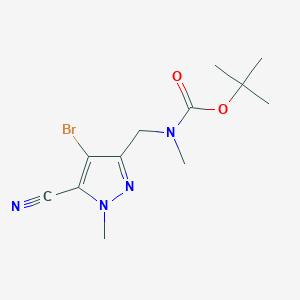

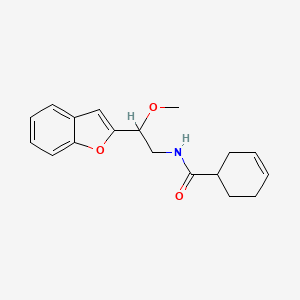


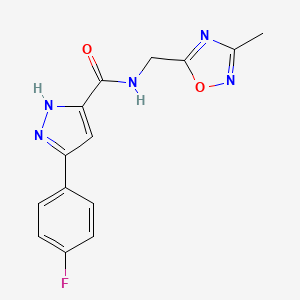
![(E)-3-((4-chlorophenyl)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2571310.png)